molecular formula C19H14F2N2O3 B2774814 N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-46-2

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2774814
CAS No.: 941923-46-2
M. Wt: 356.329
InChI Key: UOAFAIFLMWGQBY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide (CAS 941923-46-2) is a high-purity quinoline-3-carboxamide derivative offered for scientific research and development. This compound, with a molecular formula of C19H14F2N2O3 and a molecular weight of 356.32 g/mol, is part of a class of 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides that have been investigated as potent Activators of the Aryl Hydrocarbon Receptor (AhR) . The structural motif of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is known to serve as a critical building block in medicinal chemistry, with research indicating potential applications in modulating immune responses and investigating oncological pathways . This specific analogue features a prop-2-en-1-yl (allyl) substitution on the quinoline nitrogen and a 2,4-difluorophenyl group on the carboxamide, modifications that can significantly influence its physicochemical properties and biological activity. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, as well as in biochemical and cell-based assays to study AhR signaling and its downstream effects. The product is intended for in-vitro studies in controlled laboratory settings and is strictly for research use only. It is not designed for human therapeutic applications or veterinary use, and any form of bodily introduction is prohibited by law . For specific pricing and availability of 1mg to 30mg quantities, please inquire directly.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-14-8-7-11(20)10-13(14)21/h2-8,10,24H,1,9H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAFAIFLMWGQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide, also known as 1-allyl-N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial and anti-HIV properties, along with relevant data and case studies.

PropertyValue
Common Name1-allyl-N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS Number941923-46-2
Molecular FormulaC19H14F2N2O3
Molecular Weight356.3 g/mol

Antibacterial Activity

Recent studies have indicated that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) assays were employed to evaluate the antibacterial efficacy of these compounds. For instance, a series of synthesized compounds showed varying degrees of activity against different bacterial strains. Notably, compounds with specific substitutions on the quinoline ring demonstrated enhanced activity compared to others .

Anti-HIV Activity

The compound's anti-HIV activity has also been a focal point of research. Docking studies have suggested that the compound may inhibit HIV integrase (IN), which is crucial for viral replication. However, initial evaluations indicated that significant inhibitory effects were only observed at concentrations exceeding 100 µM . This suggests a need for further optimization to enhance potency.

Study on Antibacterial Activity

In a comparative study of various quinoline derivatives, including this compound, researchers found that the compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential of this compound as a lead for developing new antibacterial agents .

Study on Anti-HIV Activity

A separate investigation focused on the anti-HIV properties of the compound revealed that it could effectively block HIV replication in vitro. The study utilized cell-based assays to assess viral load reduction in infected cells treated with varying concentrations of the compound. Results showed a dose-dependent reduction in viral replication; however, further structural modifications are recommended to improve efficacy and reduce cytotoxicity .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
  • Anti-HIV Mechanism : It likely inhibits integrase activity by binding to the enzyme's active site or allosteric sites, thereby preventing viral DNA integration into the host genome.

Scientific Research Applications

Antiviral Applications

The compound has been evaluated for its antiviral properties, particularly against HIV. Research indicates that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline frameworks exhibit promising anti-HIV activities. For instance, a study synthesized a series of derivatives that were tested for their ability to inhibit HIV replication and integrase activity. While some compounds showed moderate antibacterial activity, they did not exhibit significant anti-HIV effects at concentrations below 100 µM .

Antibacterial Properties

The antibacterial potential of N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has also been explored. In vitro studies have demonstrated that certain derivatives possess moderate antibacterial activity. The minimum inhibitory concentration (MIC) assays were conducted to evaluate their effectiveness against various bacterial strains, indicating that modifications to the 4-hydroxyquinoline scaffold can enhance antibacterial properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess its cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results suggested that the compound exhibits significant anticancer activity, which may be attributed to its ability to interact with DNA and bovine serum albumin, as well as its structural characteristics that facilitate these interactions .

Structure and Mechanism of Action

The structure of this compound plays a crucial role in its biological activity. The presence of the difluorophenyl group is believed to enhance lipophilicity and improve cellular uptake. Additionally, the hydroxyl and carbonyl groups contribute to its reactivity and interaction with biological targets.

Case Study 1: Antiviral Activity against HIV

In a study focused on synthesizing new derivatives based on the 4-hydroxyquinoline scaffold, researchers designed compounds aimed at blocking HIV replication. Although most derivatives did not show significant integrase inhibitory activity at lower concentrations, some modifications led to improved antiviral profiles .

Case Study 2: Anticancer Efficacy

A comprehensive evaluation of the compound's anticancer properties involved testing against multiple cancer cell lines. The results indicated that specific structural modifications could enhance cytotoxicity while minimizing effects on normal cells . This highlights the potential for developing targeted therapies based on this compound.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the quinoline backbone, fluorine substituents, and allyl (prop-2-en-1-yl) group. Compare chemical shifts with analogous compounds (e.g., ).
  • X-ray Crystallography : Employ SHELXL for structure refinement ( ). The allyl group may introduce conformational flexibility, requiring high-resolution data to resolve disorder.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., reports exact mass for a related compound).

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers with surfactants (e.g., Tween-80). Adjust pH based on predicted pKa (~4.89, similar to ).
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light. Monitor via HPLC for decomposition products.

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Key Steps :

Quinoline Core Synthesis : Use Pfitzinger reaction or Friedländer condensation with 4-hydroxy-2-oxo-1,2-dihydroquinoline precursors.

Amide Coupling : React with 2,4-difluoroaniline using EDCI/HOBt or T3P ().

Allylation : Introduce the prop-2-en-1-yl group via nucleophilic substitution or palladium-catalyzed coupling ().

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or allyl groups) influence bioactivity?

  • Methodological Answer :

  • SAR Analysis : Compare with analogs (e.g., ). Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic/electrostatic interactions.
  • Crystallographic Data : Use SHELX-refined structures ( ) to map steric effects of the allyl group on target binding pockets.
  • In Silico Docking : Perform molecular dynamics simulations to assess conformational flexibility ( ).

Q. How can contradictions in biological activity data across similar compounds be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from , and 16. Variables include assay conditions (e.g., cell lines, concentration ranges).
  • Counter-Screening : Test the compound against off-target receptors (e.g., kinases, GPCRs) to identify polypharmacology.
  • Data Normalization : Use standardized positive/negative controls (e.g., ’s melting point as a purity benchmark).

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Co-Crystallization : Add co-solvents (PEGs) or fragment ligands to stabilize the quinoline core.
  • Temperature Gradients : Screen crystallization conditions at 4°C and 20°C to reduce kinetic trapping ( ).
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinning ( ).

Key Research Recommendations

  • Synthesis : Optimize allylation step using Pd-catalyzed cross-coupling ().
  • Characterization : Combine NMR, X-ray, and HRMS for unambiguous assignment ( ).
  • Biological Assays : Prioritize targets with fluorophenyl-binding domains (e.g., kinases, ).

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